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Compound of Interest

Compound Name: Ethyl 6-hydroxyhexanoate

Cat. No.: B105495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance
(NMR) spectral data for Ethyl 6-hydroxyhexanoate. The information herein is intended to
support research, development, and quality control activities where this compound is utilized.
This document presents predicted spectral data based on the analysis of close structural
analogs and established principles of NMR spectroscopy.

Predicted **C NMR Spectral Data

The following table summarizes the predicted 3C NMR chemical shifts for ethyl 6-
hydroxyhexanoate. These predictions are derived from experimental data for the analogous
compound, methyl 6-hydroxyhexanoate, and typical chemical shifts for ethyl esters.[1] The

assignments correspond to the carbon numbering in the molecular structure diagram provided
in Section 3.
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Carbon Atom Chemical Shift (8) ppm Multiplicity
C1 ~174.3 Singlet

C2 ~34.1 Triplet

C3 ~24.8 Triplet

C4 ~25.4 Triplet

C5 ~32.4 Triplet

C6 ~62.8 Triplet

C7 ~60.5 Triplet

Cs8 ~14.2 Quartet

Experimental Protocol

The following is a standard protocol for the acquisition of 13C NMR spectra, based on common
laboratory practices and information from related experiments.[1]

Instrumentation:

o Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance series or
equivalent, operating at a 13C frequency of 151 MHz.

e Probe: A5 mm broadband probe.
Sample Preparation:

o Approximately 20-30 mg of ethyl 6-hydroxyhexanoate is accurately weighed and dissolved
in approximately 0.6 mL of deuterated chloroform (CDCls).

e The solution is transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm).

Data Acquisition Parameters:
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e Solvent: CDClsz

o Temperature: 30°C (303 K)

e Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)
o Number of Scans: 1024 (can be adjusted to improve signal-to-noise ratio)
o Relaxation Delay: 2.0 seconds

e Acquisition Time: ~1.5 - 2.0 seconds

e Spectral Width: ~240 ppm (e.g., -20 to 220 ppm)

Data Processing:

The Free Induction Decay (FID) is processed with an exponential line broadening factor of
1.0 Hz.

Fourier transformation is applied to convert the time-domain data into the frequency domain.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Molecular Structure and Peak Assighment

The following diagram illustrates the chemical structure of ethyl 6-hydroxyhexanoate with
each carbon atom numbered to correspond with the data presented in Section 1.

Caption: Structure of Ethyl 6-hydroxyhexanoate with 13C NMR peak assignments.

Signaling Pathways and Experimental Workflows

This section is not applicable as the topic concerns the characterization of a small molecule by
NMR spectroscopy, which does not involve signaling pathways or complex experimental
workflows that would necessitate a Graphviz diagram. The primary visualization is the
annotated chemical structure provided above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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